molecular formula C9H12N4O2 B15248042 1-(6-Nitropyridin-2-yl)piperazine

1-(6-Nitropyridin-2-yl)piperazine

Katalognummer: B15248042
Molekulargewicht: 208.22 g/mol
InChI-Schlüssel: BPAFHFRVZUOBOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridylpiperazines It is characterized by the presence of a nitro group attached to the pyridine ring and a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitropyridin-2-yl)piperazine typically involves the reaction of 2-chloro-6-nitropyridine with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 1-(6-Aminopyridin-2-yl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Piperazine N-oxides.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(6-Nitropyridin-2-yl)piperazine primarily involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

1-(6-Nitropyridin-2-yl)piperazine can be compared with other pyridylpiperazine derivatives:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H12N4O2

Molekulargewicht

208.22 g/mol

IUPAC-Name

1-(6-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C9H12N4O2/c14-13(15)9-3-1-2-8(11-9)12-6-4-10-5-7-12/h1-3,10H,4-7H2

InChI-Schlüssel

BPAFHFRVZUOBOB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.